molecular formula C23H27ClN2O3 B12777146 exo-N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzamide CAS No. 83130-45-4

exo-N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B12777146
CAS No.: 83130-45-4
M. Wt: 414.9 g/mol
InChI Key: FQFCBCMRPSOCMM-UHFFFAOYSA-N
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Description

The compound “exo-N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(321)oct-3-yl)-2,3-dimethoxybenzamide” is a complex organic molecule that features a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “exo-N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzamide” typically involves multiple steps, including the formation of the bicyclic core, introduction of the chlorophenylmethyl group, and the attachment of the dimethoxybenzamide moiety. Common synthetic routes may include:

    Formation of the Bicyclic Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Chlorophenylmethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Dimethoxybenzamide Moiety: This can be done through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “exo-N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzamide
  • N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzoate

Uniqueness

The uniqueness of “exo-N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzamide” lies in its specific structural configuration and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

83130-45-4

Molecular Formula

C23H27ClN2O3

Molecular Weight

414.9 g/mol

IUPAC Name

N-[8-[(4-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2,3-dimethoxybenzamide

InChI

InChI=1S/C23H27ClN2O3/c1-28-21-5-3-4-20(22(21)29-2)23(27)25-17-12-18-10-11-19(13-17)26(18)14-15-6-8-16(24)9-7-15/h3-9,17-19H,10-14H2,1-2H3,(H,25,27)

InChI Key

FQFCBCMRPSOCMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)Cl

Origin of Product

United States

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